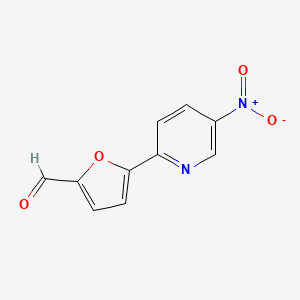
1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-ethylpropane-1,3-diol hydrochloride: is a chemical compound with the molecular formula C5H13NO2 . It is a derivative of 2-amino-2-ethyl-1,3-propanediol and is commonly used in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylpropane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 2-amino-2-ethylpropane-1,3-diol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Amino-2-ethylpropane-1,3-diol hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-2-ethylpropane-1,3-diol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various chemical intermediates and derivatives .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: It is investigated for its role in drug formulations and as a potential therapeutic agent .
Industry: In the industrial sector, 2-amino-2-ethylpropane-1,3-diol hydrochloride is used in the production of polymers, resins, and other chemical products. It is valued for its reactivity and versatility in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-amino-2-ethylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing biochemical reactions and cellular processes. It may also interact with receptors and signaling pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-1-butanol
- 2-Amino-2-methyl-1-propanol
Comparison: Compared to similar compounds, 2-amino-2-ethylpropane-1,3-diol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ethyl group provides different reactivity and solubility characteristics compared to its methyl and butyl analogs .
Eigenschaften
CAS-Nummer |
25005-42-9 |
|---|---|
Molekularformel |
C5H14ClNO2 |
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-amino-2-ethylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-5(6,3-7)4-8;/h7-8H,2-4,6H2,1H3;1H |
InChI-Schlüssel |
HTARHDWAJRFYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)


![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)

